molecular formula C14H16FN3O2 B10968769 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(4-fluorophenyl)urea

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(4-fluorophenyl)urea

Cat. No.: B10968769
M. Wt: 277.29 g/mol
InChI Key: UINWPTYDEZSPOL-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group attached to an isoxazole ring, which is further connected to a fluorophenyl group through a urea linkage. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA typically involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-3-isoxazolyl)-N’-(4-chlorophenyl)urea
  • N-(5-tert-butyl-3-isoxazolyl)-N’-(4-methylphenyl)urea
  • N-(5-tert-butyl-3-isoxazolyl)-N’-(2-fluorophenyl)urea

Uniqueness

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-FLUOROPHENYL)UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

UINWPTYDEZSPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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